4,5-Dimethoxy-2-tetrazol-1-yl-benzoic acid
Overview
Description
4,5-Dimethoxy-2-tetrazol-1-yl-benzoic acid is a chemical compound with the molecular formula C10H10N4O4 and a molecular weight of 250.21 g/mol . It is characterized by the presence of a tetrazole ring attached to a benzoic acid moiety, with two methoxy groups at the 4 and 5 positions of the benzene ring.
Mechanism of Action
Target of Action
It is known that the compound has been used for proteomics research , suggesting that it may interact with proteins or other biological molecules.
Mode of Action
It has been observed that similar compounds form multiple hydrogen bonds with amino acids, indicating a potential interaction with proteins .
Result of Action
Similar compounds have shown significant cytotoxic effects , suggesting that 4,5-Dimethoxy-2-tetrazol-1-yl-benzoic acid may also have potential cytotoxic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4,5-Dimethoxy-2-tetrazol-1-yl-benzoic acid involves the reaction of 4-cyanobenzoic acid with sodium azide in the presence of a copper catalyst. The reaction typically takes place in an organic solvent such as dimethylformamide (DMF) at elevated temperatures (around 120°C) for 18-20 hours . After the reaction is complete, the mixture is cooled, and the product is isolated through acidification and crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethoxy-2-tetrazol-1-yl-benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The tetrazole ring can be reduced to form amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly used.
Major Products Formed
Oxidation: Formation of 4,5-dimethoxybenzoic acid or 4,5-dimethoxybenzaldehyde.
Reduction: Formation of 4,5-dimethoxy-2-aminobenzoic acid.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
4,5-Dimethoxy-2-tetrazol-1-yl-benzoic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-(1H-Tetrazol-5-yl)benzoic acid: Similar structure but lacks the methoxy groups.
4,4’-(Benzothiadiazole-4,7-diyl)dibenzonic acid: Contains a benzothiadiazole ring instead of a tetrazole ring.
Uniqueness
4,5-Dimethoxy-2-tetrazol-1-yl-benzoic acid is unique due to the presence of both methoxy groups and a tetrazole ring, which confer distinct chemical and biological properties. The methoxy groups enhance its solubility in organic solvents, while the tetrazole ring provides a versatile site for chemical modifications .
Properties
IUPAC Name |
4,5-dimethoxy-2-(tetrazol-1-yl)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O4/c1-17-8-3-6(10(15)16)7(4-9(8)18-2)14-5-11-12-13-14/h3-5H,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRFGOPYUHQTGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)N2C=NN=N2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701246246 | |
Record name | 4,5-Dimethoxy-2-(1H-tetrazol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701246246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
462068-55-9 | |
Record name | 4,5-Dimethoxy-2-(1H-tetrazol-1-yl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=462068-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Dimethoxy-2-(1H-tetrazol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701246246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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